2-Fluoro-6-(methylsulfonyl)toluene
Overview
Description
2-Fluoro-6-(methylsulfonyl)toluene is an organic compound with the molecular formula C8H9FO2S It is a derivative of toluene, where the methyl group is substituted with a fluorine atom and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(methylsulfonyl)toluene typically involves the introduction of the fluorine and methylsulfonyl groups onto the toluene ring. One common method is the electrophilic aromatic substitution reaction, where toluene is treated with fluorosulfonic acid to introduce the sulfonyl fluoride group, followed by a reaction with a methylating agent to introduce the methyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(methylsulfonyl)toluene can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-Fluoro-6-(methylsulfonyl)benzoic acid.
Reduction: Formation of 2-Fluoro-6-(methylthio)toluene.
Substitution: Formation of various substituted toluenes depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-(methylsulfonyl)toluene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique chemical properties.
Medicine: Investigated for its potential as a building block in drug design and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(methylsulfonyl)toluene involves its interaction with various molecular targets. The fluorine atom and the sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(methylsulfonyl)toluene
- 2-Fluoro-6-(ethylsulfonyl)toluene
- 2-Chloro-6-(methylsulfonyl)toluene
Uniqueness
2-Fluoro-6-(methylsulfonyl)toluene is unique due to the specific positioning of the fluorine and methylsulfonyl groups on the toluene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.
Biological Activity
2-Fluoro-6-(methylsulfonyl)toluene is a fluorinated aromatic compound that has garnered interest in organic synthesis and medicinal chemistry due to its unique structural features. Its molecular formula is C₇H₈FOS, with a molecular weight of 188.22 g/mol. The presence of a fluorine atom enhances its electrophilic properties, while the methylsulfonyl group allows for various chemical interactions. This article examines the biological activity of this compound, focusing on its potential interactions with biological molecules and applications in scientific research.
The compound is characterized by:
- Electrophilic Nature : The fluorine atom increases the electrophilicity of the aromatic ring, which can facilitate reactions with nucleophiles.
- Methylsulfonyl Group : This functional group can participate in diverse chemical interactions, potentially influencing biological systems.
Interaction Studies
Research indicates that this compound may interact with enzymes or receptors due to its electrophilic characteristics. These interactions could lead to significant biological effects, although detailed mechanisms remain to be elucidated. Interaction studies have primarily focused on its reactivity with various biological molecules and synthetic intermediates, suggesting potential applications in drug development and material science.
Case Studies
- Reactivity with Enzymes : Studies have shown that fluorinated compounds can modulate enzyme activity through halogen bonding, which may also apply to this compound. This modulation can affect metabolic pathways and lead to altered physiological responses.
- Synthesis of Derivatives : In research involving the synthesis of flavonols, derivatives of fluorinated compounds were assessed for their anticancer activity against human lung cancer cells (A549). Although not directly related to this compound, these studies highlight the potential for fluorinated compounds in cancer therapy .
Future Directions
Further research is needed to comprehensively understand the biological activity of this compound. Key areas for future investigation include:
- Mechanistic Studies : Elucidating the specific mechanisms by which this compound interacts with biological targets.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic potential of this compound.
- Comparative Analysis : Investigating the biological activity of various derivatives to identify compounds with enhanced efficacy or reduced toxicity.
Properties
IUPAC Name |
1-fluoro-2-methyl-3-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2S/c1-6-7(9)4-3-5-8(6)12(2,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIAYVPQLLIZHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1S(=O)(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697090 | |
Record name | 1-Fluoro-3-(methanesulfonyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828270-59-3 | |
Record name | 1-Fluoro-2-methyl-3-(methylsulfonyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=828270-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-3-(methanesulfonyl)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.